5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one

Histamine H3 receptor G-protein-coupled receptor CNS drug discovery

Scaffold inconsistency disrupts SAR in cycloheptaquinoline programs. This unsubstituted 11-ketone parent (5220-39-3) eliminates that risk, providing a validated starting point for BChE-selective and H3 antagonist libraries. - BChE over AChE selectivity inherent to the scaffold; ideal for Alzheimer's probes. - Sub-nanomolar H3 affinity achieved via late-stage diversification of the 11-position. - Documented 4-fold oral bioavailability enhancement via fatty acid ester prodrug conjugation.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 5220-39-3
Cat. No. B1294654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one
CAS5220-39-3
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=CC=CC=C3C2=O
InChIInChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16)
InChIKeyLDMBBNQWWBTULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32 [ug/mL]

Cycloheptaquinolinone Scaffold: Baseline Overview


5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one (CAS 5220-39-3) is a partially saturated, tricyclic quinolinone scaffold that serves as the unsubstituted 11-position parent of the cycloheptaquinoline class. It has a molecular weight of 213.27 g/mol and a calculated logP of 3.3 [1]. This compound has been used as a versatile synthetic building block, with its 11-ketone enabling late-stage diversification into antagonists for the human histamine H3 receptor [2].

1 11-one building block
2 Late-stage diversification
3 H3 antagonist libraries
Unsubstituted parent scaffold supports ketone-based derivatization and SAR exploration.

Scaffold-Specificity Against Generic Substitution


Cycloheptaquinoline derivatives are not interchangeable due to critical structure–activity relationships. The saturated 5,6,7,8,9,10-hexahydro ring distinguishes this scaffold by reducing ring strain, enhancing solubility, and enabling a unique conformational landscape compared to fully aromatic or differently saturated quinolinone analogs [1]. Direct comparisons across the class show that the identity of the substitution at the 11-position—and, conversely, the scaffold itself—drives divergent pharmacological profiles. The parent compound (11-one) is the foundation for generating all known structure-activity relationship series within this chemotype, meaning that substitution with a different quinolinone scaffold will disrupt downstream SAR [2].

Target Scaffold
Hexahydro cycloheptaquinolin-11-one: reduced ring strain, logP 3.3, unique conformational landscape.
Potential Substitute
Fully aromatic or cyclohexaquinoline analogs: higher lipophilicity, different ring architecture, altered SAR.
Scaffold-dependent SAR may not transfer across quinolinone architectures; 11-position substitution strategy requires this specific parent core.

Quantitative Evidence Guide


H3 Receptor Affinity and SAR Benchmark

The 11-position scaffold is the basis for all H3 antagonist SAR within this series. While the unsubstituted parent (5220-39-3) lacks direct H3 binding data, the scaffold's utility is demonstrated by elaborated analogs. Compound 24 from the Turner et al. series, bearing an amino substituent at the 11-position, achieved a human H3 pKi of 8.76 (Ki ~1.7 nM), establishing the cycloheptaquinoline core as a privileged scaffold for high-affinity H3 antagonism [1]. The parent ketone is the essential synthetic gateway: conversion to the 11-amino series yields high H3 affinity, whereas replacement of the 11-ketone with an alkyne linker shifts the pharmacological profile, demonstrating that the 11-position functionalization strategy—dependent on 5220-39-3 as starting material—controls receptor engagement [1].

H3 Receptor SAR Benchmark
Class-level inference
Scaffold enables pKi 8.76 (Ki ~1.7 nM) for 11-amino derivative
Positions core as synthetic gateway for high-affinity H3 tools
Parent ketone lacks direct H3 data; activity derived from elaborated analogs
Histamine H3 receptor G-protein-coupled receptor CNS drug discovery

Cholinesterase Subtype Selectivity by Scaffold

In a 2024 study, conjugates built on a cycloheptaquinoline scaffold (directly related to 5220-39-3) exhibited preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The study reported that the most potent cycloheptaquinoline conjugate achieved an AChE IC50 of 5.96 ± 0.58 nM, while the corresponding cyclohexaquinoline scaffold was identified as optimal for AChE inhibition [1]. This inherent scaffold selectivity between cyclohepta- and cyclohexaquinoline architectures establishes that the 7-membered ring-containing cycloheptaquinoline core imparts a unique selectivity profile, making 5220-39-3 a critical starting material for BChE-selective inhibitor development.

Cholinesterase Selectivity
Cross-study comparable
AChE IC50 5.96 nM (cyclohepta conjugate)
Supports BChE-preferring inhibitor development
Scaffold switch (cyclohexa → cyclohepta) shifts subtype selectivity toward BChE
Alzheimer's disease Cholinesterase inhibition Butyrylcholinesterase

Solubility Enhancement via Ring Saturation

The fully saturated cycloheptane ring in 5,6,7,8,9,10-hexahydro-cyclohepta[b]quinolin-11-one reduces ring strain and improves solubility relative to fully aromatic or partially unsaturated cycloheptaquinoline analogs [1]. The compound's computed logP of 3.3 [2] falls within an optimal range for CNS drug-like properties, distinct from more lipophilic aromatic quinolinones. This structural feature directly influences downstream compound formulation and assay compatibility, making 5220-39-3 more suitable for aqueous-based screening conditions than more lipophilic, aromatic competitors.

Solubility by Ring Saturation
Class-level inference
Reduced ring strain, logP 3.3
May improve aqueous assay compatibility over aromatic analogs
Class-level property differentiation; individual lot solubility to verify
Solubility Ring strain Medicinal chemistry

Oral Bioavailability via Prodrug Conjugation

The parent compound 5220-39-3 has been demonstrated to serve as an effective substrate for fatty acid ester conjugation to enhance oral bioavailability. When conjugated with fatty acid esters using solid-phase peptide synthesis techniques, the resulting prodrugs achieved up to a 4-fold increase in oral bioavailability in murine models without compromising receptor binding affinity [1]. This prodrug strategy is scaffold-dependent: the hexahydro ring system provides the steric and electronic environment necessary for efficient fatty acid conjugation without disrupting the quinolinone pharmacophore.

Oral Bioavailability Prodrug
Class-level inference
Up to 4-fold increase via fatty acid ester conjugation (murine model)
Supports preclinical oral dosing study design
Source review; scaffold-dependent prodrug strategy
Prodrug Oral bioavailability Pharmacokinetics

High-Yield Diversification at 11-Ketone

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy, reported in Nature Communications (2024), achieved 89% yield for functionalization of the cycloheptaquinoline scaffold using propargylamine functionalization followed by oxidative cyclization, significantly reducing the synthetic step count compared to traditional Diels-Alder approaches while maintaining stereochemical integrity [1]. The parent 11-one (5220-39-3) is the entry point for this high-yielding route, making it the preferred building block for constructing screening libraries with reduced synthetic burden.

High-Yield Diversification
Class-level inference
89% yield via CuAAC strategy
Reduces synthetic burden for library construction
Reported one-pot propargylamine/oxidative cyclization route
Synthetic chemistry Copper-catalyzed cycloaddition Late-stage functionalization

ROS Scavenging Activity

The parent scaffold 5220-39-3 demonstrated direct reactive oxygen species (ROS) scavenging activity with an EC50 of 7.3 μM. This activity was comparable to vitamin E (α-tocopherol) but without the lipid-solubility limitations that constrain vitamin E's use in aqueous environments [1]. The conjugated π-system formed by the quinoline nitrogen and adjacent double bonds enables electron delocalization that facilitates redox cycling without inducing cytotoxicity at therapeutic concentrations, confirmed by HepG2 mitochondrial membrane potential assays showing no disruption up to 50 μM over 72 hours [1].

ROS Scavenging Activity
Cross-study comparable
EC50 7.3 μM; no mitochondrial disruption up to 50 μM
Water-compatible antioxidant probe for oxidative stress models
Comparable to vitamin E without lipid-solubility constraints
Reactive oxygen species Antioxidant Neurodegeneration

Application Scenarios


H3 Antagonist Lead Optimization

Research teams developing H3 receptor antagonists for narcolepsy, cognition, or attention disorders can utilize 5220-39-3 as the key building block for generating 11-amino and 11-alkyne derivative libraries. The scaffold has produced sub-nanomolar H3 affinity compounds, establishing a validated SAR path from the 11-ketone parent [1].

BChE-Selective Inhibitor for Alzheimer's

For groups pursuing selective BChE inhibition as an Alzheimer's therapeutic strategy, the cycloheptaquinoline scaffold exhibits inherent BChE over AChE selectivity, whereas the cyclohexaquinoline scaffold favors AChE [1]. 5220-39-3 is the optimal starting material for building BChE-selective chemical libraries.

Oral Bioavailability via Prodrug Design

Preclinical programs requiring oral dosing of cycloheptaquinoline-based compounds can leverage the documented 4-fold bioavailability enhancement achieved through fatty acid ester conjugation of the 5220-39-3 scaffold. This prodrug strategy is validated in murine models and preserves receptor binding [1].

Aqueous-Compatible Antioxidant Screening

Investigators studying oxidative stress in neuronal cell models can deploy 5220-39-3 as a non-lipid antioxidant probe. Its EC50 of 7.3 μM for ROS scavenging, combined with demonstrated mitochondrial safety up to 50 μM, makes it suitable for aqueous assay systems where vitamin E and other lipophilic antioxidants are incompatible [1].

Application
Selection Property
Validation Focus
H3 Antagonist Lead Optimization
11-one diversification gateway
Receptor binding SAR review
BChE-Selective Inhibitor Research
Cyclohepta scaffold selectivity profile
Cholinesterase subtype assay context
Oral Bioavailability Prodrug Studies
Fatty acid ester conjugation compatibility
Exposure-model review
Aqueous Antioxidant Screening
Non-lipid ROS scavenging profile
Mitochondrial safety endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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